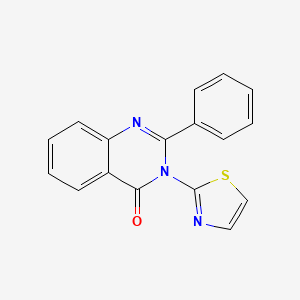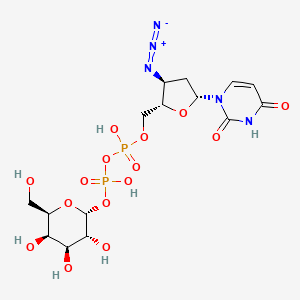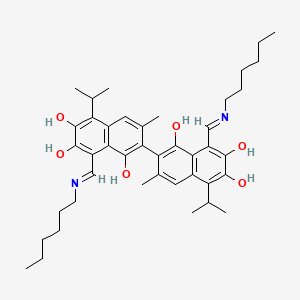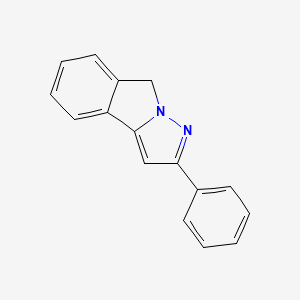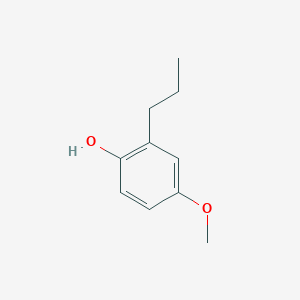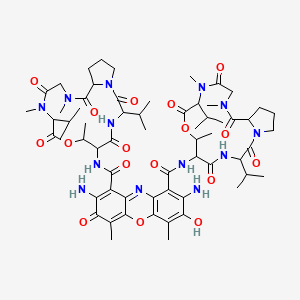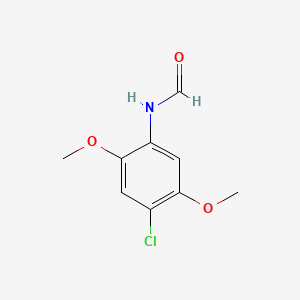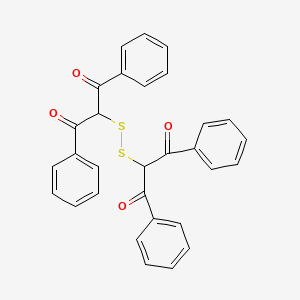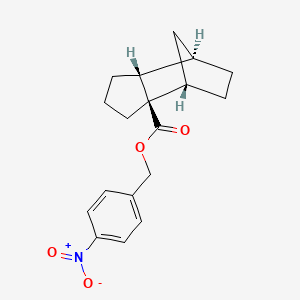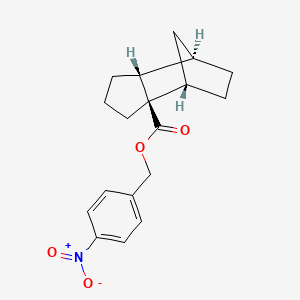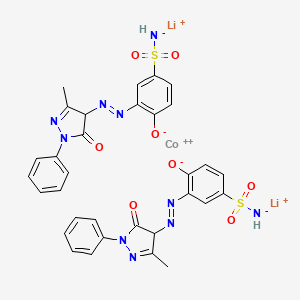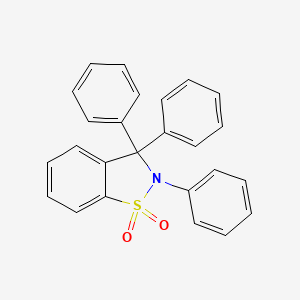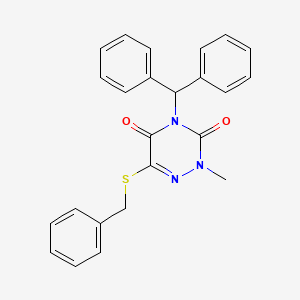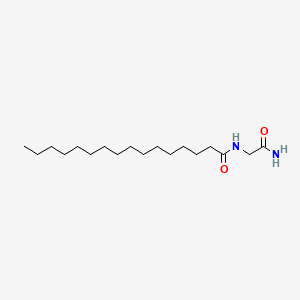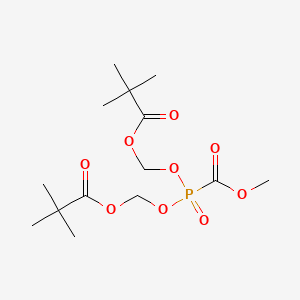
Bis(tert-butyloxymethoxy)oxophosphinocarboxylic acid, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(tert-butyloxymethoxy)oxophosphinocarboxylic acid, methyl ester is a complex organic compound that features a phosphinocarboxylic acid core with tert-butyloxymethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(tert-butyloxymethoxy)oxophosphinocarboxylic acid, methyl ester typically involves the reaction of phosphinocarboxylic acid derivatives with tert-butyloxymethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ester bond. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This method allows for precise control over reaction parameters, leading to more efficient and scalable production . The use of flow microreactors also enhances the safety and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(tert-butyloxymethoxy)oxophosphinocarboxylic acid, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: The tert-butyloxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphinocarboxylic acid derivatives with higher oxidation states, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Bis(tert-butyloxymethoxy)oxophosphinocarboxylic acid, methyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism by which bis(tert-butyloxymethoxy)oxophosphinocarboxylic acid, methyl ester exerts its effects involves the interaction of its functional groups with molecular targets. The tert-butyloxymethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The phosphinocarboxylic acid core can undergo various transformations, facilitating its use in different chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyloxycarbonyl-protected amino acids: These compounds share the tert-butyloxymethoxy group and are used in peptide synthesis.
Phosphinocarboxylic acid derivatives: Similar core structure but with different substituents, leading to varied reactivity and applications.
Uniqueness
Bis(tert-butyloxymethoxy)oxophosphinocarboxylic acid, methyl ester is unique due to the combination of its functional groups, which confer specific reactivity and stability. This makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
157977-95-2 |
|---|---|
Molekularformel |
C14H25O9P |
Molekulargewicht |
368.32 g/mol |
IUPAC-Name |
[2,2-dimethylpropanoyloxymethoxy(methoxycarbonyl)phosphoryl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H25O9P/c1-13(2,3)10(15)20-8-22-24(18,12(17)19-7)23-9-21-11(16)14(4,5)6/h8-9H2,1-7H3 |
InChI-Schlüssel |
LBYUETVDVFUNOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OCOP(=O)(C(=O)OC)OCOC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


